molecular formula C21H17Cl4NO B2805201 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylamino]ethanol CAS No. 321432-87-5

1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylamino]ethanol

Cat. No.: B2805201
CAS No.: 321432-87-5
M. Wt: 441.17
InChI Key: OJRITUOCZWFMDZ-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylamino]ethanol (CAS: 321432-90-0) is a chlorinated aromatic ethanol derivative with a complex structure featuring:

  • Two 4-chlorophenyl groups at the 1-position.
  • A 3,4-dichlorophenylmethylamino substituent at the 2-position.
  • An ethanol backbone.

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl4NO/c22-17-6-2-15(3-7-17)21(27,16-4-8-18(23)9-5-16)13-26-12-14-1-10-19(24)20(25)11-14/h1-11,26-27H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRITUOCZWFMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNCC2=CC(=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylamino]ethanol exhibits promising anticancer properties. It has been studied for its ability to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a lead compound for developing novel anticancer therapies .

Antimicrobial Properties

This compound has also shown antimicrobial activity against several pathogenic bacteria and fungi. Its mechanism of action appears to disrupt microbial cell membranes, leading to cell death. This property makes it a candidate for further development into antimicrobial agents, particularly in treating resistant strains of bacteria .

Environmental Science

Pesticide Development

Given its chemical structure, this compound has been evaluated for use in agricultural applications as a pesticide. Its effectiveness in controlling pests while minimizing harm to non-target organisms positions it as a potential candidate for environmentally friendly pest management solutions .

Toxicological Studies

The compound's toxicity profile has been extensively studied to assess its environmental impact. It is classified under substances that can pose acute toxic risks through dermal exposure. Understanding its toxicological effects is crucial for regulatory compliance and environmental safety assessments .

Industrial Applications

Chemical Synthesis

In the field of organic chemistry, this compound serves as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties for specific applications .

Material Science

The compound's chemical stability and reactivity make it suitable for developing advanced materials. Research into polymerization processes involving this compound could lead to new materials with desirable mechanical and thermal properties .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound and their evaluation against breast cancer cell lines. The results indicated that certain derivatives exhibited significantly enhanced cytotoxicity compared to the parent compound, paving the way for future drug development efforts.

Case Study 2: Environmental Toxicology

An assessment conducted by the European Commission evaluated the environmental risks associated with chemicals classified as acute toxic via dermal exposure. The study included this compound and emphasized the need for stringent regulatory measures to mitigate its impact on ecosystems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Table 1: Key Properties of Target Compound and Analogs
Compound Name Molecular Weight (g/mol) Key Substituents Solubility Application/Activity
Target Compound (CAS 321432-90-0) 429.1 Bis(4-ClPh), (3,4-Cl₂Ph)methylamino Low water solubility (est.) Research/Pharmaceutical lead
1,1-Bis(4-chlorophenyl)ethanol (CAS 134-29-4) 267.15 Bis(4-ClPh) Soluble in organic solvents Pesticide (e.g., Dimite)
Dicofol (CAS 115-32-2) 370.5 Bis(4-ClPh), 2,2,2-trichloro Low water solubility Acaricide
p,p’-DDOH (2,2-bis(4-ClPh)ethanol) 323.2 Bis(4-ClPh) Not specified DDT metabolite
1,1-Bis(4-ClPh)-2-[(3,4-Cl₂Ph)S]ethanol (CAS 303152-08-1) 474.1 Bis(4-ClPh), (3,4-Cl₂Ph)sulfanyl Not specified Research chemical

Notes:

  • Lipophilicity : The target compound’s multiple chlorine atoms and aromatic rings increase its hydrophobicity, similar to dicofol and DDT derivatives, enhancing soil adsorption .
  • Stability: The ethanol backbone and methylamino group may improve metabolic stability compared to urea-based herbicides (e.g., diuron, linuron) .
A. Pesticidal Activity
  • Target Compound: The (3,4-dichlorophenyl)methylamino group may interact with insect nervous systems, akin to organochlorine pesticides.
  • Dicofol : A miticide/acaricide targeting spider mites via undefined mechanisms, structurally related to DDT .
  • 1,1-Bis(4-chlorophenyl)ethanol: Used as a miticide (Dimite) but less persistent than DDT due to the absence of trichloro groups .
B. Environmental Impact
  • Degradation: The target compound’s methylamino group may facilitate microbial degradation compared to dicofol, which persists in sediments .

Q & A

Q. What are the established synthetic routes for 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylamino]ethanol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Chlorination : Reacting precursor ketones (e.g., 1-(4-chlorophenyl)ethanone) with chlorinating agents like thionyl chloride or HCl/H₂O₂ under reflux conditions in ethanol .
  • Amination : Introducing the (3,4-dichlorophenyl)methylamino group via nucleophilic substitution or reductive amination. Sodium borohydride or LiAlH₄ may reduce intermediates to the final ethanol derivative .
    Optimization Tips :
  • Use anhydrous potassium carbonate as a base to improve substitution efficiency .
  • Monitor reaction progress via TLC or color changes (e.g., fading of starting material) .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies chlorophenyl substituents and ethanol backbone. Aromatic protons appear at δ 7.2–7.8 ppm, while the ethanol -OH proton may show broad singlet at δ 2.5–3.5 ppm .
  • HPLC-MS : Quantifies purity and detects byproducts. Reverse-phase C18 columns with acetonitrile/water gradients are standard .
  • Melting Point Analysis : Confirm crystalline intermediates (e.g., 1-(4-chlorophenyl)ethanone derivatives melt at 120–125°C) .

Q. How is the biological activity of this compound screened in preliminary pharmacological studies?

Methodological Answer:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or microbroth dilution. Activity correlates with chloro-substitution patterns .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the selectivity of this compound for target receptors?

Methodological Answer:

  • Systematic Modifications : Replace 4-chlorophenyl groups with electron-withdrawing (e.g., -CF₃) or bulky substituents to enhance binding affinity .
  • Chiral Resolution : Separate enantiomers using chiral HPLC (e.g., Chiralpak AD-H column). (S)-isomers often show higher activity due to steric complementarity .
    Example Finding : Analogues with 3,4-dichloro substitution exhibit 5-fold higher antimicrobial potency than mono-chloro derivatives .

Q. How can conflicting data on metabolic stability be resolved?

Methodological Answer:

  • In Vitro Microsomal Assays : Compare hepatic clearance rates across species (e.g., human vs. rat liver microsomes). Add NADPH cofactors to simulate Phase I metabolism .
  • Isotopic Labeling : Use ¹⁴C-labeled compound to track metabolites via LC-MS/MS. Hydroxylation at the ethanol moiety is a common degradation pathway .

Q. What methodologies assess the environmental impact of this compound?

Methodological Answer:

  • Biodegradability Testing : Use OECD 301B (CO₂ evolution test). Low biodegradation (<20% in 28 days) indicates persistence .
  • Ecotoxicology : Expose Daphnia magna to 0.1–10 mg/L for 48 hrs. LC₅₀ values <1 mg/L classify it as "toxic" under EU regulations .

Q. How can computational modeling predict toxicological endpoints?

Methodological Answer:

  • QSAR Models : Train models on chlorinated ethanol derivatives to predict hepatotoxicity (e.g., using ADMET Predictor™). Key descriptors include logP and polar surface area .
  • Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .

Q. What strategies isolate and characterize synthetic impurities?

Methodological Answer:

  • Preparative HPLC : Separate impurities using C18 columns with isocratic elution (e.g., 70:30 methanol/water). Major impurities include des-chloro byproducts .
  • X-ray Crystallography : Resolve crystal structures of impurities (e.g., 2,2-dichloro-1-(4-methylphenyl)ethanone) to confirm stereochemistry .

Future Research Directions

  • Investigate photodegradation pathways under UV light to assess environmental fate .
  • Develop targeted prodrugs by esterifying the ethanol group to enhance bioavailability .

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